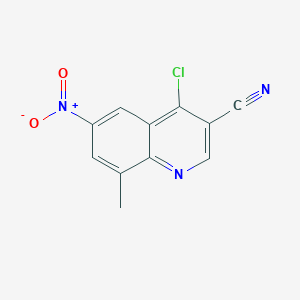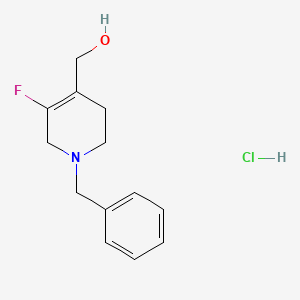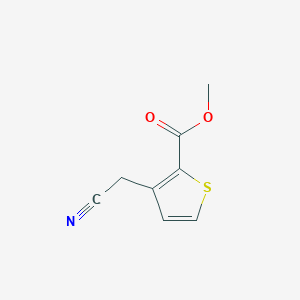
Methyl 3-cyanomethylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(cyanomethyl)thiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring substituted with a cyanomethyl group and a carboxylate ester group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Méthodes De Préparation
The synthesis of methyl 3-(cyanomethyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives, which can be further modified to obtain the desired compound.
Analyse Des Réactions Chimiques
Methyl 3-(cyanomethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-(cyanomethyl)thiophene-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 3-(cyanomethyl)thiophene-2-carboxylate and its derivatives involves interactions with various molecular targets. For example, some derivatives may inhibit enzymes or interact with cellular receptors, leading to their biological effects. The specific pathways and targets depend on the structure of the derivative and its intended application .
Comparaison Avec Des Composés Similaires
Methyl 3-(cyanomethyl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-amino-2-thiophenecarboxylate: This compound is used in the synthesis of various pharmaceuticals and has similar applications in organic synthesis.
3-Methyl-2-thiophenecarboxaldehyde: This compound is used in the synthesis of other thiophene derivatives and has applications in the production of dyes and pesticides.
The uniqueness of methyl 3-(cyanomethyl)thiophene-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7NO2S |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
methyl 3-(cyanomethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H7NO2S/c1-11-8(10)7-6(2-4-9)3-5-12-7/h3,5H,2H2,1H3 |
Clé InChI |
UTHLJSLBWQFPJY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CS1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


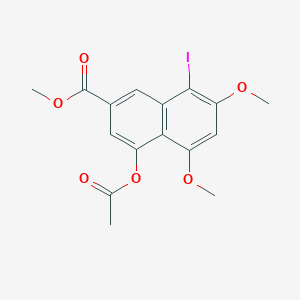

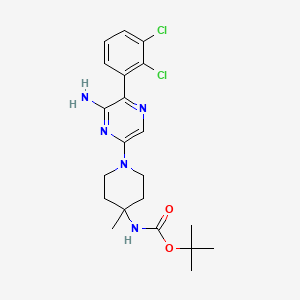
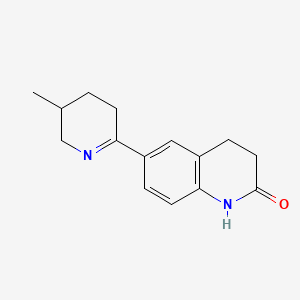
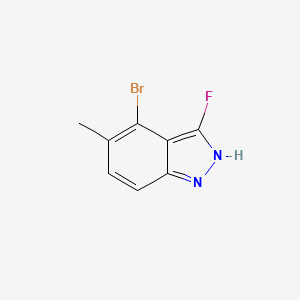
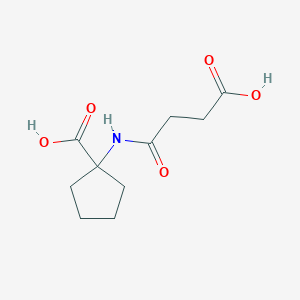


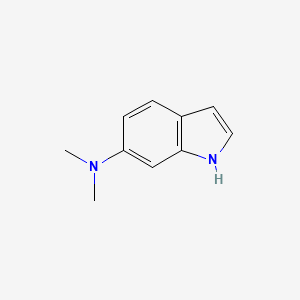
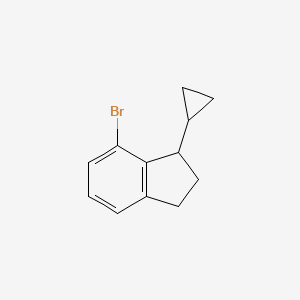
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
